N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine
Description
Properties
Molecular Formula |
C15H16ClN3O4 |
|---|---|
Molecular Weight |
337.76 g/mol |
IUPAC Name |
2-[[2-[3-(6-chloroindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16ClN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
MZHCDVQCMMZTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Propanoylation: The chlorinated indole is reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.
Coupling with Glycylglycine: The final step involves coupling the propanoyl derivative with glycylglycine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Halogen Effects :
- The target compound’s 6-chloro substituent is less lipophilic than the 6-bromo group in LB6 , which may reduce membrane permeability but improve metabolic stability. Chlorine’s smaller atomic radius could also result in tighter binding to sterically constrained targets.
Linker Length and Flexibility: The propanoyl linker (3 carbons) in the target compound provides greater conformational flexibility compared to LB6’s acetyl linker (2 carbons). This flexibility might enhance interactions with extended binding pockets in biological targets.
Peptide Moiety :
- Glycylglycine, a dipeptide, offers two amide bonds and additional hydrogen-bonding sites compared to LB6’s single glycine. This feature could improve solubility and target engagement but may also increase susceptibility to enzymatic degradation.
Non-Indole Analogs: Benzamide derivatives (e.g., compounds in ) lack the indole scaffold but feature diverse aromatic substituents (e.g., cyanomethoxy, propenyloxy). These modifications prioritize interactions with hydrophobic or π-π stacking domains in targets, diverging from the indole’s electronic profile.
Methyl-Substituted Indole :
- 2-(6-Methyl-1H-indol-3-yl)acetic acid lacks a peptide chain but includes a methyl group, enhancing hydrophobicity. This compound’s acetic acid linker may limit its utility in peptide-mediated interactions but improve absorption properties.
Implications for Research and Development
Synthetic Considerations :
Structural analogs like LB6 and benzamide derivatives are often characterized using X-ray crystallography, as evidenced by the widespread use of SHELX software for small-molecule refinement . Similar methods could validate the target compound’s conformation.- The chloroindole-propanoyl-glycylglycine architecture may mimic peptide substrates, enabling competitive inhibition.
Optimization Opportunities :
- Substituting chlorine with fluorine (smaller, electronegative) could refine electronic effects.
- Shortening the linker to acetyl (as in LB6) might reduce flexibility but improve synthetic yield.
Q & A
Basic: What are the common synthetic routes for N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves coupling 6-chloroindole with a propanoyl-glycylglycine backbone via amide bond formation. Key steps include:
- Activation of carboxyl groups : Use carbodiimides (e.g., EDC) or mixed anhydrides to facilitate coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Reverse-phase HPLC or size-exclusion chromatography ensures high purity (>95%) .
For optimization, employ statistical Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, catalyst loading). Central Composite Designs (CCD) can identify optimal conditions while minimizing trials . Validate intermediates via LC-MS and H NMR to confirm structural integrity .
Advanced: How can computational modeling resolve contradictions between experimental reaction yields and theoretical predictions for this compound?
Answer:
Discrepancies often arise from unaccounted steric effects or solvent interactions. Use:
- Quantum mechanical (QM) calculations : Density Functional Theory (DFT) to map reaction pathways and transition states, identifying energy barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DMF vs. THF) .
- Machine Learning (ML) : Train models on existing reaction data to predict optimal conditions. Integrate experimental feedback (e.g., ICReDD’s computational-experimental loop) to refine simulations .
Compare computed activation energies with calorimetric data (DSC) to validate models .
Basic: What analytical techniques are critical for characterizing purity and structural fidelity of this compound?
Answer:
- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) for purity assessment. Retention time comparisons against standards are essential .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]) and rule out adducts .
- Spectroscopy : H/C NMR to verify indole ring substitution and glycylglycine backbone connectivity. DEPT-135 clarifies quaternary carbons .
Advanced: How can hyphenated techniques (e.g., LC-MS/MS) elucidate degradation pathways under varying storage conditions?
Answer:
- Stress testing : Expose the compound to heat (40–80°C), UV light, and humidity. Monitor degradation via:
- Isotopic labeling : Use C-labeled analogs to trace hydrolytic or oxidative pathways .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Target proteases (e.g., trypsin-like enzymes) due to the glycylglycine motif’s affinity for active sites. Use fluorogenic substrates (e.g., AMC-labeled peptides) .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa) to screen for cytotoxicity linked to indole moieties .
- Positive controls : Compare with known indole derivatives (e.g., staurosporine) to benchmark activity .
Advanced: How can structure-activity relationship (SAR) studies guide functionalization of the indole ring?
Answer:
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO) or donating (-OCH) groups at indole positions 4, 5, or 7. Assess impacts on:
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields to prioritize derivatives .
Basic: What safety protocols are essential when handling this compound in early-stage synthesis?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for solvent evaporation steps (e.g., DMF, THF) .
- Waste disposal : Segregate halogenated byproducts (from 6-chloroindole) in designated containers .
Advanced: How can chemical engineering principles improve batch-to-batch consistency during scale-up?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .
- Membrane separation : Tangential flow filtration (TFF) to remove low-MW impurities during purification .
- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) and link them to process parameters (e.g., stirring rate, temperature) via DoE .
Basic: What statistical methods validate reproducibility in dose-response experiments?
Answer:
- Replicates : Minimum triplicate runs per concentration to calculate mean ± SD .
- ANOVA : Detect significant differences between treatment groups (p < 0.05) .
- Dose-response curves : Fit data to Hill or logistic models using nonlinear regression (e.g., GraphPad Prism) .
Advanced: How can interdisciplinary approaches (e.g., materials science) enhance delivery systems for this compound?
Answer:
- Nanocarriers : Encapsulate in PEGylated liposomes to improve aqueous solubility. Characterize via DLS and TEM .
- Polymer conjugates : Graft onto poly(lactic-co-glycolic acid) (PLGA) for sustained release. Monitor degradation kinetics via GPC .
- Targeted delivery : Functionalize nanoparticles with aptamers specific to cell-surface receptors (e.g., folate receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
